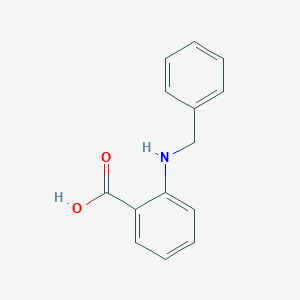
methyl (2Z)-2-chloro-2-hydroxyiminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is an organic compound with a unique structure that includes a chloro group, a hydroxyimino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-chloro-2-hydroxyiminoacetate typically involves the reaction of methyl chloroacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then chlorinated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a hydroxyiminoacetate.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxyiminoacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-chloro-2-hydroxyiminoacetate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The chloro group can participate in electrophilic reactions, making the compound reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-2-bromo-2-hydroxyiminoacetate: Similar structure but with a bromo group instead of a chloro group.
Methyl (2Z)-2-hydroxyiminoacetate: Lacks the halogen substituent, making it less reactive.
Ethyl (2Z)-2-chloro-2-hydroxyiminoacetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is unique due to the presence of both a chloro group and a hydroxyimino group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for further research in medicinal chemistry.
Properties
CAS No. |
30673-27-9 |
|---|---|
Molecular Formula |
C3H4ClNO3 |
Molecular Weight |
137.52 g/mol |
IUPAC Name |
methyl (2E)-2-chloro-2-hydroxyiminoacetate |
InChI |
InChI=1S/C3H4ClNO3/c1-8-3(6)2(4)5-7/h7H,1H3/b5-2+ |
InChI Key |
QGSZBXNCEKAJIH-GORDUTHDSA-N |
SMILES |
COC(=O)C(=NO)Cl |
Isomeric SMILES |
COC(=O)/C(=N\O)/Cl |
Canonical SMILES |
COC(=O)C(=NO)Cl |
Synonyms |
Methyl Chlorooximidoacetate; Methyl Chlorooximinoacetate; Chloro-glyoxylic Acid Methyl Ester 2-Oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate](/img/structure/B141567.png)







